molecular formula C56H56F6N8O12 B10832660 Zeteletinib hemiadipate CAS No. 2375837-06-0

Zeteletinib hemiadipate

Cat. No.: B10832660
CAS No.: 2375837-06-0
M. Wt: 1147.1 g/mol
InChI Key: KIKHVJAFGVCFGH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Zeteletinib adipate primarily undergoes reactions typical of kinase inhibitors. These include:

    Oxidation and Reduction: The compound may undergo metabolic oxidation and reduction in the liver, mediated by cytochrome P450 enzymes.

    Substitution Reactions: Potential substitution reactions could occur at specific functional groups within the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents under controlled temperature and pH conditions.

    Major Products: The primary products formed from these reactions are metabolites that are excreted from the body.

Properties

CAS No.

2375837-06-0

Molecular Formula

C56H56F6N8O12

Molecular Weight

1147.1 g/mol

IUPAC Name

2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide;hexanedioic acid

InChI

InChI=1S/2C25H23F3N4O4.C6H10O4/c2*1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16;7-5(8)3-1-2-4-6(9)10/h2*5-6,8-13H,7H2,1-4H3,(H,31,33);1-4H2,(H,7,8)(H,9,10)

InChI Key

KIKHVJAFGVCFGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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